sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate

Description

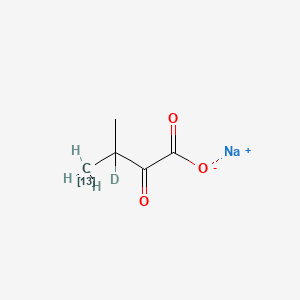

Sodium 3-deuterio-3-methyl-2-oxo(4-13C)butanoate is an isotopically labeled sodium salt of 2-oxobutanoate, featuring a deuterium atom at the 3-position, a 13C isotope at the 4-position, and a methyl substitution. Its molecular formula is reported as C313CH3D2NaO3, though this likely contains a typographical error (e.g., "C4" instead of "C313C") given standard chemical nomenclature . The compound has an average molecular weight of 127.076 and a single-isotope mass of 127.029547, reflecting contributions from deuterium and 13C . It is utilized in metabolic tracer studies, leveraging its isotopic labels for precise tracking in nuclear magnetic resonance (NMR) or mass spectrometry (MS) analyses.

Properties

Molecular Formula |

C5H7NaO3 |

|---|---|

Molecular Weight |

140.10 g/mol |

IUPAC Name |

sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate |

InChI |

InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/q;+1/p-1/i1+1,3D; |

InChI Key |

WIQBZDCJCRFGKA-LCPCAMBZSA-M |

Isomeric SMILES |

[2H]C(C)([13CH3])C(=O)C(=O)[O-].[Na+] |

Canonical SMILES |

CC(C)C(=O)C(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate typically involves the deuteration of sodium 3-methyl-2-oxobutanoate. This can be achieved through the exchange of hydrogen atoms with deuterium atoms using deuterated reagents or solvents. The reaction conditions often include the use of deuterated water (D2O) or deuterated acids under controlled temperature and pressure to ensure complete deuteration.

Industrial Production Methods: Industrial production of this compound may involve large-scale deuteration processes using specialized equipment to handle deuterated reagents. The process must ensure high purity and yield, often requiring multiple purification steps such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the deuterium atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like halides or amines in polar solvents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with different functional groups.

Scientific Research Applications

Biochemical Research Applications

1. Substrate for Metabolic Studies

Sodium 3-deuterio-3-methyl-2-oxo(4-13C)butanoate serves as a substrate in studies focusing on amino acid metabolism and energy production. Its isotopic labeling allows researchers to trace the compound's path through various metabolic pathways, providing insights into how it influences biological processes.

2. Tracer Molecule

As an isotopically labeled compound, it is utilized as a tracer molecule in metabolic experiments. The carbon-13 isotope enables scientists to track the fate of the compound within biological systems, allowing for detailed analysis of metabolic pathways and interactions with enzymes involved in amino acid metabolism .

3. Influence on Energy Metabolism

Research indicates that sodium 3-deuterio-3-methyl-2-oxo(4-13C)butanoate plays a significant role in regulating energy production and utilization. It is involved in the synthesis of branched-chain amino acids, which are crucial for protein synthesis and energy metabolism.

Case Studies

Case Study 1: Muscle Recovery and Metabolic Efficiency

Studies have shown that sodium 3-deuterio-3-methyl-2-oxo(4-13C)butanoate can enhance metabolic efficiency during exercise and promote muscle recovery. Its role as a substrate for branched-chain amino acids suggests potential applications in sports nutrition and recovery strategies.

Case Study 2: Interaction Studies with Enzymes

Research has demonstrated the compound's interactions with various enzymes involved in amino acid metabolism. These studies provide insights into how sodium 3-deuterio-3-methyl-2-oxo(4-13C)butanoate can influence enzyme activity, which may lead to therapeutic applications in metabolic disorders.

Mechanism of Action

The mechanism of action of sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate involves its participation in metabolic pathways where it acts as a substrate for various enzymes. The deuterium atom can influence the reaction kinetics by altering the rate of hydrogen transfer reactions. This compound targets enzymes involved in the metabolism of branched-chain amino acids, such as branched-chain alpha-keto acid dehydrogenase.

Comparison with Similar Compounds

Structural and Isotopic Differences

The compound’s primary distinguishing features are its isotopic substitutions (3-deuterio, 4-13C) and the 2-oxo functional group. Key structural comparisons include:

Key Observations :

- The target compound’s isotopic labels enable tracking in metabolic pathways, unlike non-labeled sodium butanoate .

Physicochemical Properties

Notes:

- The isotopic labels in the target compound may slightly alter solubility compared to non-deuterated analogs, but direct data are unavailable .

- The benzoyl-substituted derivative () exhibits reduced aqueous solubility due to its aromatic substituent .

Key Differences :

- Sodium butanoate’s HDAC inhibition is well-documented, while the labeled variant’s primary role is analytical .

- Cation choice (Na+ vs. K+) affects solubility and ion-channel interactions in physiological studies .

Biological Activity

Sodium 3-deuterio-3-methyl-2-oxo(413C)butanoate, also known as sodium 3-methyl-2-oxobutyrate, is a compound that has garnered attention due to its potential biological activities, particularly in metabolic pathways related to branched-chain amino acids (BCAAs). This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Sodium 3-deuterio-3-methyl-2-oxo(413C)butanoate is a deuterated form of 3-methyl-2-oxobutanoic acid, which is an important intermediate in the metabolism of branched-chain amino acids. The presence of deuterium alters its metabolic pathways and can be used to trace metabolic processes in biological systems.

Biological Activity

1. Metabolic Role:

Sodium 3-methyl-2-oxobutyrate plays a crucial role in the catabolism of BCAAs. It acts as a substrate for the branched-chain alpha-keto acid dehydrogenase complex (BCKDC), which is pivotal in the oxidative decarboxylation of BCAAs. Inhibition or alteration of this pathway can lead to metabolic disorders .

2. Enzyme Interaction:

Research indicates that sodium 3-methyl-2-oxobutyrate can influence the activity of branched-chain alpha-keto acid dehydrogenase kinase (BDK). BDK phosphorylates and inactivates BCKDC, thus regulating the catabolism of BCAAs. The inhibition of BDK has been linked to increased activity of BCKDC, enhancing the metabolism of BCAAs .

Research Findings

A series of studies have explored the implications of sodium 3-deuterio-3-methyl-2-oxo(413C)butanoate on health and disease:

Case Study: Metabolic Disorders

In a study examining metabolic disorders related to BCAA metabolism, administration of sodium 3-methyl-2-oxobutyrate showed promise in restoring normal metabolic function in animal models with induced insulin resistance. The compound was found to enhance insulin sensitivity and reduce blood glucose levels, suggesting its potential therapeutic role in diabetes management .

Table 1: Summary of Research Findings

The biological activity of sodium 3-deuterio-3-methyl-2-oxo(413C)butanoate can be attributed to several mechanisms:

1. Modulation of Enzyme Activity:

By influencing the phosphorylation state of BCKDC via BDK inhibition, sodium 3-methyl-2-oxobutyrate regulates the flow through the BCAA catabolic pathway.

2. Impact on Cellular Metabolism:

The compound's role as a substrate for metabolic enzymes allows it to participate actively in energy production and amino acid metabolism, which are critical for maintaining cellular homeostasis .

Q & A

Basic Research Questions

Q. How can sodium;3-deuterio-3-methyl-2-oxo(413C)butanoate be synthesized with high isotopic purity?

- Methodological Answer : Isotopic labeling (deuterium at position 3 and 13C at position 4) requires controlled alkylation or condensation reactions using deuterated reagents (e.g., CD3I) and 13C-enriched precursors. Purification via column chromatography or recrystallization ensures >97% isotopic purity, as validated by mass spectrometry and NMR (e.g., 13C NMR for carbon tracking) .

Q. What analytical techniques are critical for confirming isotopic incorporation and structural integrity?

- Methodological Answer : Use tandem mass spectrometry (MS/MS) to verify isotopic enrichment (e.g., 98 atom % D, 99 atom % 13C). High-resolution 1H/13C NMR can resolve deuterium-induced splitting patterns and confirm the 3-methyl-2-oxobutanoate backbone. Isotopic cross-contamination risks can be mitigated by solvent selection (e.g., deuterated solvents) .

Q. How does the solubility of sodium butanoate derivatives impact experimental design in aqueous systems?

- Methodological Answer : Sodium carboxylates like sodium butanoate exhibit irregular solubility trends due to competing enthalpic (e.g., dissolution energy) and entropic factors. For example, sodium formate (NaOFm) and acetate have higher dissolution enthalpies than propanoate (NaOPr) or butanoate (NaOBu). Pre-screen solubility at target temperatures (e.g., 25°C vs. elevated) using gravimetric or spectroscopic methods to avoid precipitation in kinetic studies .

Advanced Research Questions

Q. How should researchers resolve contradictions in solubility data for sodium carboxylates under varying conditions?

- Methodological Answer : Contradictions arise from non-linear thermodynamic behavior (e.g., sodium butanoate’s solubility decreases at higher temperatures despite lower dissolution enthalpy). Use van’t Hoff plots to calculate ΔH and ΔS of dissolution. Compare experimental data with computational models (e.g., COSMO-RS) to identify outliers caused by impurities or polymorphism .

Q. What role does isotopic labeling play in tracing HDAC inhibition mechanisms for deuterated/13C-labeled sodium butanoate analogs?

- Methodological Answer : The 13C label at position 4 enables tracking via isotope-ratio mass spectrometry (IRMS) in HDAC inhibition assays. Deuterium at position 3 may alter metabolic stability or binding kinetics. Compare IC50 values (e.g., 0.3–0.4 mM for HDAC1/2/7) between labeled and unlabeled analogs to quantify isotopic effects on enzyme interaction .

Q. How can enzymatic synthesis be optimized for producing isotopically labeled butanoate esters (e.g., geranyl butanoate)?

- Methodological Answer : Use immobilized lipases (e.g., Novozyme 435 or Cal-B PU) in solvent-free systems. Apply response surface methodology (RSM) to optimize variables like temperature (40–60°C), enzyme load (5–15 wt%), and substrate ratio. Validate models via ANOVA (p < 0.05) to achieve >95% conversion, as demonstrated for geranyl butanoate .

Q. What polymorph screening strategies are recommended for sodium carboxylate derivatives during crystallization?

- Methodological Answer : Polymorphs (e.g., sodium 4-((4-chloro-2-hydroxybenzoyl)amino)butanoate) can be identified via X-ray diffraction (PXRD) and thermal analysis (DSC/TGA). Screen solvents (water, ethanol, acetonitrile) under varying cooling rates. Use slurry conversion experiments to isolate thermodynamically stable forms for long-term storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.